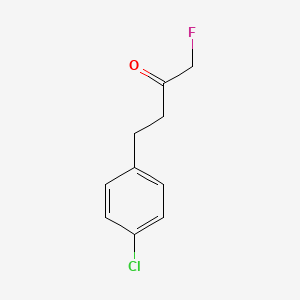
Tert-butyl 4-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-phenylbenzoate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl group attached to a biphenyl structure. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Méthodes De Préparation
The synthesis of Tert-butyl 4-phenylbenzoate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) . The reaction conditions are generally mild, and the process is known for its efficiency and high yield .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Tert-butyl 4-phenylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the parent biphenyl compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-phenylbenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tert-butyl 4-phenylbenzoate primarily involves its role as a protecting group. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group is typically achieved using strong acids like trifluoroacetic acid, which leads to the formation of the parent amine and carbon dioxide .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-phenylbenzoate can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups attached to the biphenyl structure, making it more sterically hindered.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Carbonate: This compound contains a boronic ester group, which makes it useful in different types of cross-coupling reactions.
The uniqueness of this compound lies in its specific use as a protecting group for amines, which is not a common feature among its similar compounds.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
tert-butyl 4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clé InChI |
VLJBSNOHGZRLFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R)-1-cyclohexyl-ethyl]-formamide](/img/structure/B8490427.png)






![1h-Benzimidazole-6-carbaldehyde,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8490459.png)
![2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane](/img/structure/B8490474.png)

![N-9h-pyrido[3,4-b]indol-3-yl-acetamide](/img/structure/B8490499.png)
![7-(2-Fluorophenyl)-3-(3-vinylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8490506.png)
![4-Ethyl-7-methyl-benzo[b]thiophen-5-ol](/img/structure/B8490513.png)

